1-(Aminomethyl)-4-bromonaphthalene
Overview
Description
1-(Aminomethyl)-4-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom at the fourth position and an aminomethyl group at the first position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-bromonaphthalene typically involves the bromination of naphthalene followed by the introduction of the aminomethyl group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene. Subsequently, the aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-4-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in primary or secondary amines.
Scientific Research Applications
1-(Aminomethyl)-4-bromonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-4-bromonaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through its aminomethyl group, which can form hydrogen bonds or ionic interactions with biomolecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Aminomethyl)-4-chloronaphthalene: Similar structure but with a chlorine atom instead of bromine.
1-(Aminomethyl)-4-fluoronaphthalene: Contains a fluorine atom, offering different reactivity and properties.
1-(Aminomethyl)-4-iodonaphthalene: Features an iodine atom, which can affect its chemical behavior and applications.
Uniqueness: 1-(Aminomethyl)-4-bromonaphthalene is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H,7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKFFYEQAYJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301932 | |
Record name | 4-Bromo-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578029-11-5 | |
Record name | 4-Bromo-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578029-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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